8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
the use of flow microreactor systems for the synthesis of similar compounds has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but differ in their substituents.
Sulfonyl-containing compounds: Compounds with sulfonyl groups exhibit similar reactivity patterns.
Sulfanyl-containing compounds: These compounds have similar chemical properties due to the presence of the sulfanyl group.
Uniqueness
8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-(4-ethylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c1-3-12-4-8-16(9-5-12)21(18,19)17-13-6-7-14(17)11-15(10-13)20-2/h4-5,8-9,13-15H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDNECLIMRDIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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